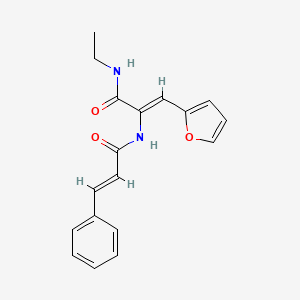![molecular formula C42H28N6O2 B5155434 N-[4-[6-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide](/img/structure/B5155434.png)
N-[4-[6-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[6-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide is a complex organic compound featuring multiple aromatic rings and benzimidazole units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[6-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include naphthalene-1-carbonyl chloride and benzimidazole derivatives, with reaction conditions often involving the use of organic solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-[6-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce reduced benzimidazole compounds .
Scientific Research Applications
N-[4-[6-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be employed in the study of biological processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism by which N-[4-[6-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and naphthalene-based compounds, such as:
- Naphthalene-1-phenyl
- 1,8-naphthalimide derivatives
- N-(formyloxy)naphthalene-2-carboxamide
Uniqueness
N-[4-[6-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide is unique due to its specific combination of benzimidazole and naphthalene units, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N-[4-[6-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N6O2/c49-41(33-13-5-9-25-7-1-3-11-31(25)33)43-29-18-15-27(16-19-29)39-45-35-21-17-28(23-37(35)47-39)40-46-36-22-20-30(24-38(36)48-40)44-42(50)34-14-6-10-26-8-2-4-12-32(26)34/h1-24H,(H,43,49)(H,44,50)(H,45,47)(H,46,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJYYOVOLLMEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=C(N4)C=C(C=C5)C6=NC7=C(N6)C=C(C=C7)NC(=O)C8=CC=CC9=CC=CC=C98 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5155369.png)
![METHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B5155371.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155378.png)
![1-(2,6-dimethylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride](/img/structure/B5155394.png)
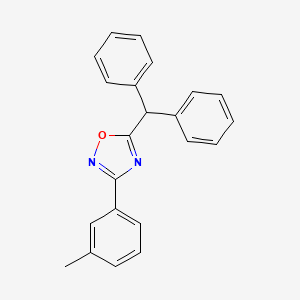
![1,3-DIETHYL 2-[4-(DIETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE](/img/structure/B5155415.png)
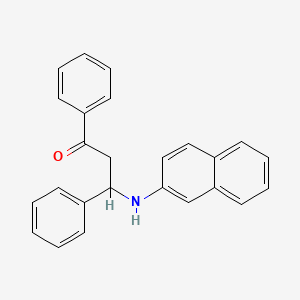
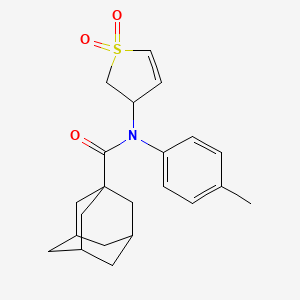

![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)

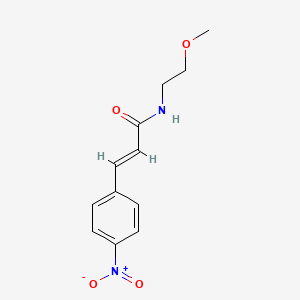
![1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5155460.png)
